2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound “2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a pyrimidine-thio-acetamide derivative characterized by a central pyrimidine ring substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The thioacetamide linker connects this pyrimidine core to an N-(3-(trifluoromethyl)phenyl) group.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-6-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-5-3-4-13(7-14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWMFLTQRVLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thioether formation: The pyrimidine ring is then functionalized with a thiol group.
Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative containing the trifluoromethylphenyl group.
Chemical Reactions Analysis
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Antiviral Properties
The compound's potential as an antiviral agent has been explored in studies focusing on its ability to inhibit viral replication. Similar compounds have demonstrated efficacy against viruses like hepatitis C by suppressing cyclooxygenase enzymes, which are crucial for viral life cycles .
Inhibition of Enzymatic Activity
The thioether functionality in the compound can interact with various enzymes, potentially leading to inhibition of key metabolic pathways. This characteristic is particularly relevant in drug design for diseases where enzyme inhibition is a therapeutic strategy .
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole and pyrimidine moieties through nucleophilic substitutions and coupling reactions . The mechanism of action is hypothesized to involve the disruption of specific signaling pathways that are critical for cell survival and replication.
Mechanism of Action
The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Compound 19
Functional Implications of Structural Differences
- Pyrimidine Substitution : The target compound’s pyrazole group may enhance solubility compared to Compound 19’s dimethoxyphenyl-4-oxo group, which introduces a hydrogen-bond acceptor (C=O) that could improve target affinity .
- Acetamide Substituent : The benzothiazole group in Compound 19 provides a rigid, planar structure conducive to intercalation or aromatic stacking, whereas the trifluoromethylphenyl group in the target compound prioritizes hydrophobicity and metabolic stability .
Role of Intermolecular Interactions in Comparative Activity
Hydrogen bonding and π-interactions are critical for molecular recognition. The pyrimidine-pyrazole system in the target compound may form bifurcated hydrogen bonds (N–H···O/N) with kinase active sites, while Compound 19’s 4-oxo group and benzothiazole moiety could engage in stronger dipole-dipole interactions or π-stacking, respectively . These differences may explain divergent selectivity profiles (e.g., CK1 inhibition in Compound 19 vs. uncharacterized targets for the target compound) .
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , often referred to as a pyrazole derivative, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure can be described by its molecular formula . It contains several functional groups that contribute to its biological activity:
- Pyrazole ring : Known for its role in various pharmacological activities.
- Pyrimidine moiety : Often involved in nucleic acid interactions.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase and CDK2, leading to anti-cancer effects .
- Antioxidant Activity : The presence of the pyrazole ring may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can reduce inflammatory markers in vitro and in vivo, potentially through the inhibition of specific signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
A study by Xia et al. demonstrated that a related pyrazole compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
Research highlighted in a pharmacological review indicated that compounds similar to the one in focus showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when tested on macrophage cell lines .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?
The synthesis typically involves coupling a pyrimidine-thiol intermediate with a substituted acetamide. For example, chloroacetyl chloride can react with a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) in the presence of a base like triethylamine to form the thioether linkage . Subsequent amidation with 3-(trifluoromethyl)aniline under controlled conditions (e.g., reflux in ethanol with sodium acetate) yields the final compound. Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : To confirm the presence of the trifluoromethyl group, pyrimidine, and acetamide moieties.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
- X-ray Crystallography : To resolve spatial arrangements of the pyrimidine and pyrazole rings, particularly if polymorphism or isomerism is suspected .
- HPLC-Purity Analysis : Essential for confirming >95% purity in research-grade batches .
Q. How can researchers validate the stability of this compound under experimental conditions?
Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Solubility in common solvents (e.g., DMSO, ethanol) should be tested via dynamic light scattering (DLS), and photostability can be evaluated under UV-Vis irradiation .
Advanced Research Questions
Q. What methodologies optimize the synthetic yield of this compound while minimizing by-products?
- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to track reaction progress and intermediate formation .
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in pyrimidine-thiol reactions.
- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Dose-Response Studies : Identify non-linear relationships between concentration and effect, which may indicate off-target interactions .
- Computational Modeling : Use molecular docking to predict binding modes and identify potential allosteric sites that explain discrepancies .
Q. What in silico strategies predict the pharmacokinetic profile of this compound?
- ADMET Prediction Tools : Utilize SwissADME or ADMETLab to estimate absorption, distribution, and metabolic stability, leveraging the trifluoromethyl group’s known lipophilicity-enhancing effects .
- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic pathways and potential drug-drug interactions .
Q. How should researchers design experiments to explore the compound’s mechanism of action in proteomics studies?
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling Panels : Screen against a library of 300+ kinases to identify selectivity patterns, with ATP-competitive controls to validate hits .
- CRISPR-Cas9 Knockout Models : Confirm target dependency by observing phenotypic changes in gene-edited cell lines .
Methodological Notes
- Data Reproducibility : Always include positive/negative controls (e.g., known kinase inhibitors) and triplicate measurements in biological assays .
- Theoretical Frameworks : Link findings to established mechanisms (e.g., structure-activity relationships for pyrimidine-based inhibitors) to contextualize novel results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
